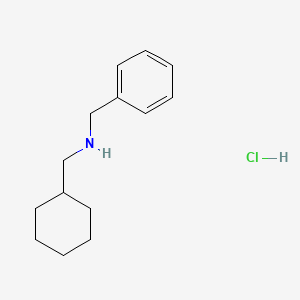

N-benzyl-1-cyclohexylmethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-1-cyclohexylmethanamine hydrochloride is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties. While the provided papers do not directly discuss N-benzyl-1-cyclohexylmethanamine hydrochloride, they do provide insights into related compounds and their behaviors, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, often starting with a base compound and through a series of reactions involving deprotection, alkylation, and functional group transformations. For example, the synthesis of enantiomerically pure trans-1-benzylcyclohexan-1,2-diamine hydrochlorides involves diastereoselective alpha-iminoamine rearrangement, imine reduction, and hydrogenolysis . This suggests that the synthesis of N-benzyl-1-cyclohexylmethanamine hydrochloride could also involve similar steps of functional group manipulation and stereochemical control.

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-1-cyclohexylmethanamine hydrochloride has been characterized using various analytical techniques such as X-ray crystallography, IR, NMR, and elemental analysis . These studies reveal that the compounds can crystallize in different space groups and exhibit specific bond lengths and angles that are indicative of their molecular geometry. For instance, the molecular structure of N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide was determined using X-ray diffraction and showed an orthorhombic space group .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to N-benzyl-1-cyclohexylmethanamine hydrochloride involves various reaction pathways. For instance, N-benzyl-N-cyclopropylamine undergoes cytochrome P450-catalyzed oxidation to yield multiple products, including cyclopropanone hydrate and 3-hydroxypropionaldehyde . This indicates that N-benzyl-1-cyclohexylmethanamine hydrochloride could also undergo oxidation reactions leading to a variety of products. Additionally, base-catalyzed cycloaddition reactions and reactions with sodium methylate are examples of the chemical transformations that related compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to N-benzyl-1-cyclohexylmethanamine hydrochloride can be inferred from their structural characterization and reactivity profiles. For example, the thermal and electrochemical properties of metal complexes derived from related ligands have been studied, indicating that these compounds exhibit specific redox behaviors . The solubility, melting points, and conductance data of these compounds can also provide insights into their physical properties. The crystallographic data provide information on the solid-state structure, which can influence the compound's physical properties .

Propiedades

IUPAC Name |

N-benzyl-1-cyclohexylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;/h1,3-4,7-8,14-15H,2,5-6,9-12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZVALKSTZVWRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586376 |

Source

|

| Record name | N-Benzyl-1-cyclohexylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126541-72-8 |

Source

|

| Record name | N-Benzyl-1-cyclohexylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-Chloro-4,5-Difluoro-Benzoyl)ureido]-3-Trifluoromethoxybenzoic Acid](/img/structure/B1285320.png)

![Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1285337.png)

![[1-(Thiophen-2-yl)cyclohexyl]methanamine](/img/structure/B1285342.png)